Tris(isopropylphenyl)phosphate-1M Alkyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(isopropylphenyl)phosphate-1M Alkyl, also known as Kronitex 50, is a chemical compound used primarily for laboratory purposes . It has low viscosity, low toxicity, is odorless, and non-polluting . In industrial applications, it is often used as a plasticizer, lubricant, toughening agent, and flame retardant .

Molecular Structure Analysis

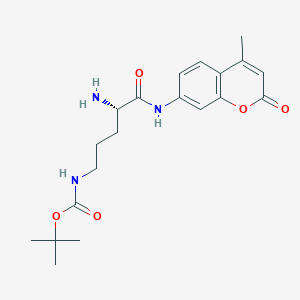

The molecular formula of Tris(isopropylphenyl)phosphate-1M Alkyl is C27H33O4P . The average mass is 452.522 Da and the monoisotopic mass is 452.211639 Da .Physical And Chemical Properties Analysis

Tris(isopropylphenyl)phosphate-1M Alkyl has a density of 1.168 at 20℃, a melting point between -12 to -26℃, and a boiling point of 400℃ at 101 325 Pa . It has a flash point of 174.3°C and a water solubility of 330μg/L at 20℃ . It appears as an oil and is colorless .Future Directions

Tris(isopropylphenyl)phosphate-1M Alkyl is used as a flame retardant additive in PVC, PU, PE, PP, PC/ABS, PPO/HIPS, PVAC, PS, synthetic resins, plastics, rubber, and fibers . It’s also used in lubricating oils and hydraulic solutions . One potential future direction is its use in the production of environmentally friendly, antimony-free, flame-retardant PVC cable sheath materials .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(isopropylphenyl)phosphate-1M Alkyl involves the reaction of isopropylphenol with phosphorus oxychloride to form isopropylphenyl phosphorochloridate, which is then reacted with alcohol to form the desired compound.", "Starting Materials": ["Isopropylphenol", "Phosphorus oxychloride", "Alcohol"], "Reaction": ["1. Isopropylphenol is reacted with phosphorus oxychloride in the presence of a catalyst to form isopropylphenyl phosphorochloridate.", "2. Isopropylphenyl phosphorochloridate is then reacted with alcohol in the presence of a base to form Tris(isopropylphenyl)phosphate-1M Alkyl.", "3. The product is purified through recrystallization or distillation." ] } | |

CAS RN |

67426-57-7 |

Product Name |

Tris(isopropylphenyl)phosphate-1M Alkyl |

Molecular Formula |

C30H56O7 |

synonyms |

Kronitex 50 triaryl phosphate(TM) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[N'-[(4S)-4-amino-5-(4-nitroanilino)-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165837.png)

![tert-butyl N-[(4S)-4-amino-5-(4-nitroanilino)-5-oxopentyl]carbamate](/img/structure/B1165838.png)

![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)